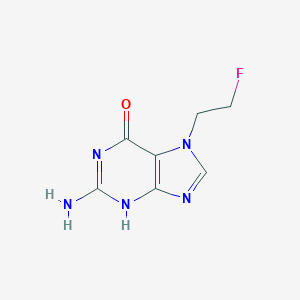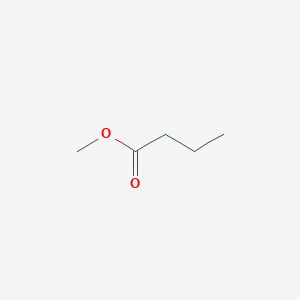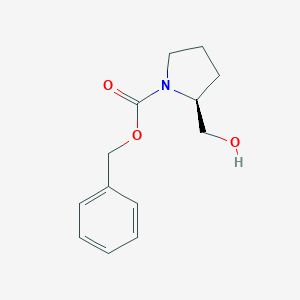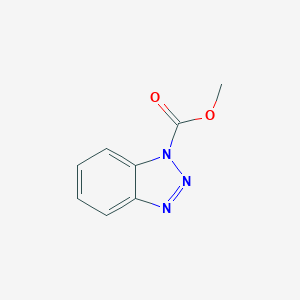![molecular formula C15H18FNO2 B153756 methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 127648-30-0](/img/structure/B153756.png)
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl group. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The fluorophenyl group is then introduced via a substitution reaction, followed by esterification to form the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, fluorobenzene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in studies involving enzyme inhibition or receptor binding .
Medicine: In medicinal chemistry, methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals or as a precursor for other chemical products .
Mécanisme D'action
The mechanism of action of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets in the body. This may include binding to receptors or inhibiting enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Ketamine: A well-known anesthetic and analgesic with a similar bicyclic structure.
Phencyclidine (PCP): Another compound with a similar structure and pharmacological profile.
Uniqueness: methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This gives it distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
127648-30-0 |
|---|---|
Formule moléculaire |
C15H18FNO2 |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
methyl (1R)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 |
Clé InChI |
HQXXRDHSJOKBAP-WCFLAILDSA-N |
SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)F |
SMILES isomérique |
COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)F |
SMILES canonique |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)F |
Synonymes |
2-carbomethoxy-3-(4-fluorophenyl)nortropane 2-CFPNT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)










